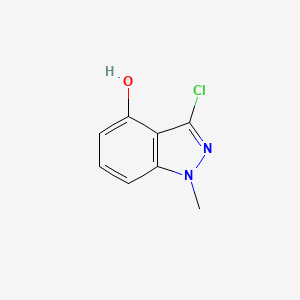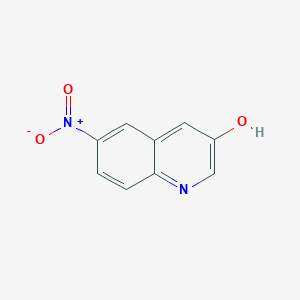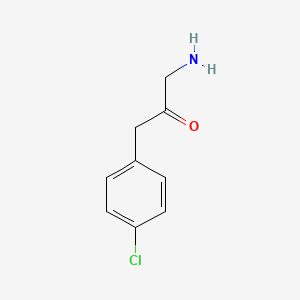
6-Amino-2-propylisoindolin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-2-propylisoindolin-1-one is a heterocyclic compound that belongs to the isoindolinone family. This compound is characterized by the presence of an amino group at the sixth position and a propyl group at the second position on the isoindolinone ring. Isoindolinones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-2-propylisoindolin-1-one typically involves the condensation of phthalic anhydride with a primary amine, followed by cyclization. One common method includes:
Condensation Reaction: Phthalic anhydride reacts with a primary amine (such as 2-propylamine) under acidic conditions to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the isoindolinone ring structure.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Halogenated compounds under basic conditions.
Major Products:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced isoindolinone derivatives.
Substitution: Formation of substituted isoindolinone derivatives.
Wissenschaftliche Forschungsanwendungen
6-Amino-2-propylisoindolin-1-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-Amino-2-propylisoindolin-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound can interact with enzymes and receptors, modulating their function and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
6-Amino-2-methylisoindolin-1-one: Similar structure but with a methyl group instead of a propyl group.
6-Amino-2-ethylisoindolin-1-one: Similar structure but with an ethyl group instead of a propyl group.
6-Amino-2-butylisoindolin-1-one: Similar structure but with a butyl group instead of a propyl group.
Uniqueness: 6-Amino-2-propylisoindolin-1-one is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The propyl group at the second position provides distinct steric and electronic properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C11H14N2O |
|---|---|
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
6-amino-2-propyl-3H-isoindol-1-one |
InChI |
InChI=1S/C11H14N2O/c1-2-5-13-7-8-3-4-9(12)6-10(8)11(13)14/h3-4,6H,2,5,7,12H2,1H3 |
InChI-Schlüssel |
ITEGVQDXKBVQOC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1CC2=C(C1=O)C=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Methoxythieno[3,2-d]pyrimidin-4-ol](/img/structure/B11908613.png)

![1H-Imidazo[4,5-g]quinoxalin-2(3H)-one](/img/structure/B11908624.png)



![3-(Dimethylamino)imidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B11908643.png)
![(2-Ethyl-7-methyl-3H-imidazo[4,5-b]pyridin-5-yl)methanol](/img/structure/B11908650.png)



